N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, an ethoxy group, and a methoxyethanamine moiety. The presence of oxalic acid further adds to its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,5-dimethylphenol with ethylene oxide to form 3,5-dimethylphenoxyethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield N-[2-(3,5-dimethylphenoxy)ethyl]ethanolamine. The final step involves the reaction of this intermediate with methoxyethanol in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The phenoxy and ethoxy groups can be oxidized under specific conditions to form corresponding quinones and aldehydes.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The methoxyethanamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones and aldehydes, while reduction may produce amines and alcohols.
Scientific Research Applications
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The phenoxy and ethoxy groups may interact with enzymes and receptors, modulating their activity. The methoxyethanamine moiety can act as a ligand, binding to specific sites and influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
- N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Uniqueness
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-13-10-14(2)12-15(11-13)19-9-8-18-7-5-16-4-6-17-3;3-1(4)2(5)6/h10-12,16H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVYZYIBYSALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNCCOC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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